2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid
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Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 3-Fluoro-4-(trifluoromethyl)phenylacetic acid
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C9H5BrF4O2 |
---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)7(11)1-4(6)2-8(15)16/h1,3H,2H2,(H,15,16) |
InChI Key |
SUCNHMKOSSENNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC(=O)O |
Origin of Product |
United States |
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